16-Bromohexadecanoic acid
Overview
Description
16-Bromohexadecanoic acid, also known as 16-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C16H31BrO2. It is a white solid with a molecular weight of 335.32 g/mol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Scientific Research Applications
16-Bromohexadecanoic acid has several applications in scientific research, including:
Safety and Hazards
16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .
Relevant Papers
One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between this compound (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .
Mechanism of Action
Target of Action
16-Bromohexadecanoic acid is primarily used as a starting material in the synthesis of ceramides with ultralong chains . Ceramides are a family of waxy lipid molecules that play a crucial role in structuring and maintaining the water permeability barrier function of the skin .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediate, which on reacting with (L)-carnitine ethyl ester iodide gives carnitine nitro-derivatives . These derivatives may have potential applications in various biochemical processes.
Biochemical Pathways
Given its role in the synthesis of ceramides, it can be inferred that it may influence the sphingolipid metabolic pathway, which is responsible for the production of ceramides .
Result of Action
Given its role in the synthesis of ceramides, it can be inferred that it may contribute to the maintenance of skin barrier function and potentially influence other cellular processes regulated by ceramides .
Biochemical Analysis
Biochemical Properties
16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. This compound interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.
Additionally, this compound is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives
Metabolic Pathways
This compound is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 16-Bromohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 16-hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Various substituted fatty acids.
Reduction: 16-Hexadecanol.
Oxidation: Corresponding carboxylic acid derivatives.
Comparison with Similar Compounds
- 12-Bromododecanoic acid
- Methyl 16-bromohexadecanoate
- 16-Hydroxyhexadecanoic acid
- 2-Bromohexadecanoic acid
- 10-Bromodecanoic acid
- 6-Bromohexanoic acid
- 11-Bromoundecanoic acid
- 8-Bromooctanoic acid
- 2-Bromohexanoic acid
Comparison: 16-Bromohexadecanoic acid is unique due to its specific bromination at the terminal carbon atom, which imparts distinct chemical properties. Compared to other brominated fatty acids, it has a longer carbon chain, making it suitable for the synthesis of ultralong-chain ceramides and other specialized compounds .
Properties
IUPAC Name |
16-bromohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCOYVEMJYEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347345 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2536-35-8 | |
Record name | 16-Bromohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16-Bromohexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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